Aqueous Compatibility vs. Unsubstituted mPEG3 Benzoate
Introduction of the prop‑1‑yn‑1‑yl substituent at the meta position of the benzoate ring increases the computed XLogP from 1.5 (unsubstituted mPEG3 benzoate, PubChem CID 22085110) [1] to 2.1 for the target compound . While both values remain in a favorable range for aqueous solubility, the modest increase in lipophilicity conferred by the propynyl group balances the high hydrophilicity of the mPEG3 chain, potentially improving membrane permeability and reducing non‑specific polar interactions without compromising water solubility [2].
mPEG3 benzoate = 1.5
ΔXLogP +0.6
| Evidence Dimension | Hydrophobicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.1 |
| Comparator Or Baseline | 2-(2-(2-Methoxyethoxy)ethoxy)ethyl benzoate (PubChem CID 22085110): XLogP = 1.5 |
| Quantified Difference | ΔXLogP = +0.6 |
| Conditions | Computed by XLogP3 algorithm (PubChem/Chem960); no experimental logP data available. |
Why This Matters
Procurement decisions for bioconjugation or medicinal chemistry often require a balanced hydrophilicity–lipophilicity profile; the target compound offers a quantifiably distinct partition coefficient compared to the unfunctionalized PEG‑ester, enabling finer control over pharmacokinetic or solubility properties.
- [1] PubChem Compound Summary for CID 22085110, 2-(2-(2-Methoxyethoxy)ethoxy)ethyl benzoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22085110 (accessed 2026-04-30). View Source
- [2] Dekker, F. J.; de Mol, N. J.; Fischer, M. J. E.; Kemmink, J.; Liskamp, R. M. J. Amino propynyl benzoic acid building block in rigid spacers of divalent ligands binding to the Syk SH2 domains with equally high affinity as the natural ligand. Bioorg. Med. Chem. Lett. 2003, 13, 1241–1244. DOI: 10.1016/S0960-894X(03)00117-3. View Source
